Triamylamine
Overview
Description
It is a mixture of isomers and is known for its ability to form charge transfer complexes with various compounds . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamylamine can be synthesized through the alkylation of ammonia or primary amines with pentyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction is as follows:
NH3+3C5H11X→(C5H11)3N+3HX
where (X) is a halogen (e.g., chlorine, bromine).
Industrial Production Methods
In industrial settings, tripentylamine is produced through similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Triamylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of tripentylamine is less common but can be achieved using strong reducing agents.
Substitution: As a tertiary amine, tripentylamine can participate in nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed
Oxidation: N-oxides of tripentylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Triamylamine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tripentylamine involves its ability to form charge transfer complexes with various compounds. This property is due to the presence of the nitrogen atom, which can donate electron density to form stable complexes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting compounds .
Comparison with Similar Compounds
Similar Compounds
Tributylamine: Similar in structure but with butyl groups instead of pentyl groups.
Tripropylamine: Contains propyl groups instead of pentyl groups.
Triethylamine: Contains ethyl groups instead of pentyl groups.
Uniqueness
Triamylamine is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. These properties include higher boiling points, different solubility characteristics, and distinct reactivity patterns.
Properties
IUPAC Name |
N,N-dipentylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHAUGDGCWURIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Record name | TRI-N-AMYLAMINE | |
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DSSTOX Substance ID |
DTXSID0026177 | |
Record name | Tripentylamine | |
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Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tri-n-amylamine is a clear colorless to yellow liquid with an amine odor. Flash point 215 °F. Density 0.80 g / cm3., Colorless to yellow liquid with an amine odor; [CAMEO] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | TRI-N-AMYLAMINE | |
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Record name | Tri-n-amylamine | |
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Boiling Point |
464 to 473 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
215 °F (NTP, 1992) | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
Record name | TRI-N-AMYLAMINE | |
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Density |
0.7907 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Density |
7.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
7 mmHg at 79 °F (NTP, 1992), 1.0 [mmHg] | |
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Record name | Tri-n-amylamine | |
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CAS No. |
621-77-2 | |
Record name | TRI-N-AMYLAMINE | |
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Record name | 1-Pentanamine, N,N-dipentyl- | |
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Record name | 1-Pentanamine, N,N-dipentyl- | |
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Record name | Tripentylamine | |
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Record name | Tripentylamine | |
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